3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole
Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This could involve multiple steps, each with specific reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography or NMR spectroscopy to determine the 3D arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes understanding the reaction conditions, the mechanism, and the products formed .Physical and Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability. Spectroscopic properties can also be included .Scientific Research Applications
Fluorescence Properties
Pyrazoline derivatives like 3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole have been studied for their fluorescence properties. For instance, a derivative, 5-(4-bromophenyl)-3-(5-chlorothiophen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, exhibited fluorescence emission in the blue region of the visible spectrum. The effect of different solvents on this fluorescence has also been explored (Ibrahim et al., 2016).
Crystal Structures
The crystal structures of pyrazole compounds, including variants of this compound, have been characterized. These structures have been analyzed using X-ray single crystal structure determination, providing insights into their molecular configurations (Loh et al., 2013).
Cytotoxic Activity
Certain derivatives of 1,3,4-trisubstituted pyrazole, related to this compound, have shown cytotoxic activity against various human cancer cell lines. This suggests their potential in the development of anticancer agents (Srour et al., 2018).
Biomedical Applications
Some pyrazole derivatives have shown promise for various biomedical applications. For instance, an electrochemically induced transformation of a related compound, 3-(4-bromophenyl)isoxazol-5(4H)-one, indicates potential for regulating inflammatory diseases (Ryzhkova et al., 2020).
Hydrogen Bonds and Halogen Bonds
The interplay of hydrogen bonds and halogen bonds in the structure of NH-pyrazoles, similar to this compound, has been studied. Such research provides a deeper understanding of the molecular interactions and stability of these compounds (García et al., 2010).
Spectroscopic Study
A spectroscopic study on similar pyrazole derivatives has been conducted. This includes analysis using NMR, FT-Raman, FT-IR, and elemental analysis, helping in understanding their reactive properties and pharmaceutical potential (Thomas et al., 2018).
Antimicrobial Activity
Pyrazole derivatives, including those related to this compound, have been synthesized and evaluated for antimicrobial activity. Some of these compounds have shown potential as therapeutic agents against fungal and bacterial pathogens (Farag et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2/c1-6-9(12)10(14-13-6)7-3-2-4-8(11)5-7/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPGHJVAAVYQPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC(=CC=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.